3,4-Dimethoxy-D-phenylalanine
Overview
Description
3,4-Dimethoxy-D-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid It is characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-D-phenylalanine typically involves the protection of the amino and carboxyl groups of phenylalanine, followed by the introduction of methoxy groups at the 3 and 4 positions of the benzene ring. One common method involves the use of methyl iodide and a base such as potassium carbonate to achieve the methoxylation. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. High-performance liquid chromatography (HPLC) is often employed to purify the final product and confirm its purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3,4-dimethoxyphenylethylamine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3,4-dimethoxyphenylethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4-Dimethoxy-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and as an intermediate in the preparation of various pharmaceuticals.
Biology: Studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-D-phenylalanine involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The methoxy groups may influence its binding affinity and specificity towards certain enzymes and receptors, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-D-phenylalanine (L-DOPA): A well-known precursor for dopamine synthesis.
3,4-Dimethoxy-L-phenylalanine: The L-enantiomer of the compound, which may have different biological activities.
3,4-Dimethoxyphenylethylamine: A reduced form of the compound with potential psychoactive effects.
Uniqueness
3,4-Dimethoxy-D-phenylalanine is unique due to its specific stereochemistry and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Its ability to serve as a precursor for various biologically active compounds makes it a valuable molecule in research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTFNYVAFGYEKI-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H](C(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33605-56-0 | |
Record name | 3,4-Dimethoxyphenylalanine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DIMETHOXYPHENYLALANINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCQ37ND65G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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